(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
説明
特性
IUPAC Name |
[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8OS/c1-11-10-19-16(26-11)24-12(2)13(20-21-24)14(25)22-6-8-23(9-7-22)15-17-4-3-5-18-15/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJAHCNDFOWPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a novel triazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methylthiazole with various piperazine derivatives under controlled conditions. The synthetic pathway often utilizes catalysts such as triethylamine in organic solvents like ethanol or dimethylformamide to achieve high yields of the desired product. The structure is confirmed through techniques such as NMR and X-ray crystallography.
Antimicrobial Properties
Triazole derivatives are well-known for their antimicrobial activity. Studies have demonstrated that compounds similar to our target exhibit significant inhibition against various bacterial strains and fungi. For instance, a related triazole compound showed potent activity against Staphylococcus aureus and Candida albicans .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research indicates that triazole derivatives can inhibit cell proliferation in cancer cell lines. In vitro studies have shown that some triazole compounds induce apoptosis in human cancer cells by activating caspase pathways .
Antiviral Activity
Recent investigations into the antiviral properties of triazoles suggest that they may inhibit viral replication. For example, certain derivatives have been found to be effective against HIV and other viruses by interfering with their life cycles .
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of a related triazole compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics .
- Case Study on Antimicrobial Efficacy : Another study assessed the antibacterial activity of a similar triazole derivative against multi-drug resistant E. coli. The compound exhibited MIC values comparable to those of traditional antibiotics, suggesting its potential as an alternative treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring or the piperazine moiety can enhance potency and selectivity. For instance, substituents on the pyrimidine ring have been shown to significantly affect both antimicrobial and anticancer activities .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share partial structural homology with the target molecule (Table 1):
Table 1: Structural and Molecular Comparison
Key Observations:
Triazole-Piperazine Hybrids: The target compound and the compound from both feature a triazole-piperazine scaffold but differ in substituents.
Thiazole vs. Isoxazole : The 5-methylthiazole group in the target contrasts with the isoxazole in , which could alter metabolic stability and bioavailability due to thiazole’s sulfur atom .
Methanone Linkage: The methanone bridge in the target is conserved across analogs, suggesting its role in maintaining conformational rigidity .
Hypothesized Bioactivity
While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogs:
- Pyrimidine-Piperazine Systems : Compounds like demonstrate kinase inhibitory activity due to pyrimidine’s ability to mimic purine bases in ATP-binding pockets.
- Thiazole-Triazole Hybrids : Thiazole-containing molecules in exhibit antimicrobial and anticancer properties, suggesting the target may share similar mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
